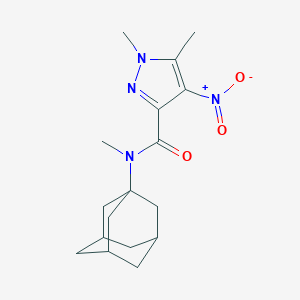
N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a pyrazole ring, and a nitro group. The adamantane structure is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with various reagents to introduce the pyrazole and nitro groups . The final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .
Applications De Recherche Scientifique
N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Mécanisme D'action
The mechanism of action of N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine : Known for its antiviral properties.
- Memantine : Used in the treatment of Alzheimer’s disease .
Uniqueness
N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of an adamantane moiety with a pyrazole ring and a nitro group. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C17H24N4O3 |
|---|---|
Poids moléculaire |
332.4g/mol |
Nom IUPAC |
N-(1-adamantyl)-N,1,5-trimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-10-15(21(23)24)14(18-20(10)3)16(22)19(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3 |
Clé InChI |
FFVNPECVPCBBED-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1C)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457750.png)
![(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457751.png)
![3-(4-chlorophenyl)-N-[1-(4-methylphenyl)propyl]acrylamide](/img/structure/B457752.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457753.png)
![(5Z)-3-ethyl-5-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457754.png)
![N-(4-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B457755.png)
![3-Ethyl-5-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457757.png)
![Methyl 4,5-dimethyl-2-({[(pentafluorophenyl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B457758.png)
![dimethyl 3-methyl-5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457759.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457762.png)
![(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B457765.png)
![4-bromo-N-[5-bromo-2-(tert-butyl-NON-azoxy)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457766.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457769.png)

